Ethyl 3-(4-methoxybenzamido)benzoate
Description
Ethyl 3-(4-methoxybenzamido)benzoate is a benzoate ester derivative featuring a 4-methoxybenzamido substituent at the meta (3rd) position of the aromatic ring. Its synthesis involves a two-step process:
Amide Formation: Ethyl 3-aminobenzoate reacts with 4-methoxybenzoyl chloride in an ether medium to form the amide intermediate.
Hydrazide Derivatization: The intermediate is heated with hydrazine monohydrate in ethanol to yield the final product . Key spectral characteristics (based on analogous compounds) include IR absorption bands for C=O (ester and amide) at ~1695–1660 cm⁻¹ and NH stretching at ~3320 cm⁻¹ . The compound’s structural uniqueness lies in the meta-substituted amide group, which influences its physicochemical behavior and reactivity compared to para-substituted analogs.
Properties
CAS No. |
300827-74-1 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32g/mol |
IUPAC Name |
ethyl 3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)13-5-4-6-14(11-13)18-16(19)12-7-9-15(21-2)10-8-12/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
OEJKMZJZONDRLY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methoxybenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of ethyl 3-[(4-methoxybenzoyl)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxybenzamido)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester and amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(4-methoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Position : The para-substituted analog (3e) exhibits a higher melting point (150–152°C) compared to meta-substituted derivatives, likely due to improved crystal packing symmetry .
- Functional Groups : Alkenyl/alkoxy substituents (e.g., L2) reduce polarity, as evidenced by a higher C=O IR peak (1715 cm⁻¹) compared to amide-containing analogs (1695–1660 cm⁻¹) .
- Synthetic Yield : Para-substituted derivatives (e.g., 3e) are synthesized in moderate yields (60%), while alkenyl-substituted analogs (e.g., L2) achieve higher yields (65.4%) due to less steric hindrance .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Insights :
- NMR Shifts : The para-substituted 3e shows downfield aromatic proton shifts (7.2–8.1 ppm) due to electron-withdrawing amide effects, while alkenyl-substituted L2 exhibits distinct alkenyl proton signals (5.6–5.8 ppm) .
- Mass Spectrometry : The LC-MS of 3e confirms molecular ion peaks at m/z 272 (M+1) and 294 (M+23), consistent with sodium adducts .
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